n-Boc-4-piperidin-2-yl-benzoic acid methyl ester
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Overview
Description
2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a piperidine ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid methyl ester
- 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid ethyl ester
- 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid isopropyl ester
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and solubility compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-12-6-5-7-15(19)13-8-10-14(11-9-13)16(20)22-4/h8-11,15H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZSQGYPNOMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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